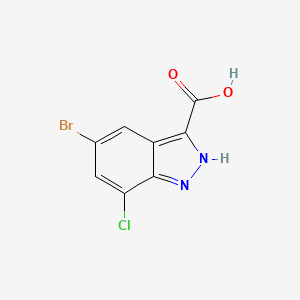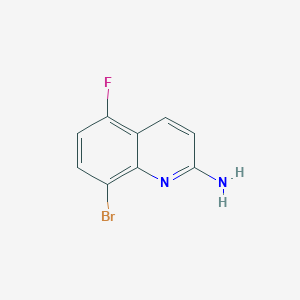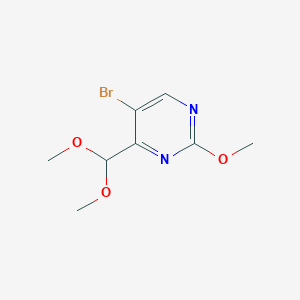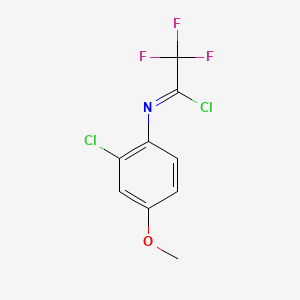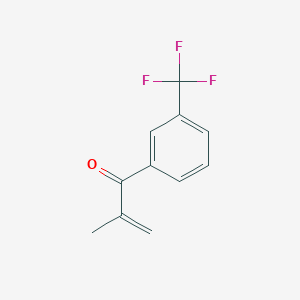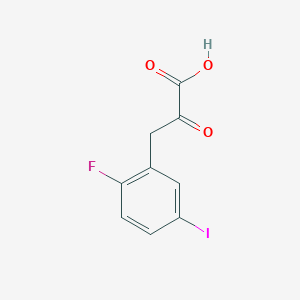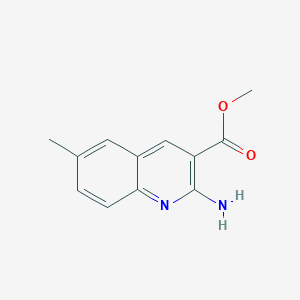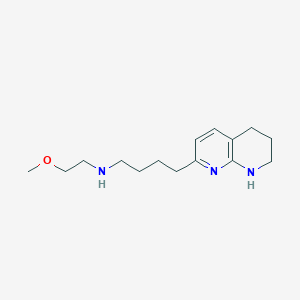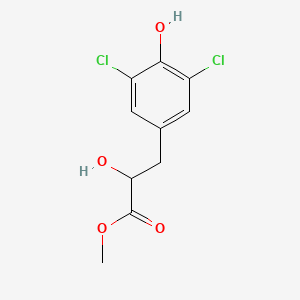
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methyl ester group, two chlorine atoms, and a hydroxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
Starting Material Preparation: The starting material, 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, is synthesized through the chlorination of 4-hydroxyphenylpropanoic acid.
Esterification: The acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichloro-4-oxophenyl)-2-hydroxypropanoate.
Reduction: Formation of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(3,5-dichloro-4-aminophenyl)-2-hydroxypropanoate.
科学研究应用
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Uniqueness
Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate stands out due to its specific substitution pattern and the presence of both hydroxy and ester functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H10Cl2O4 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC 名称 |
methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,13-14H,4H2,1H3 |
InChI 键 |
MEWFSQCZBGDDTR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


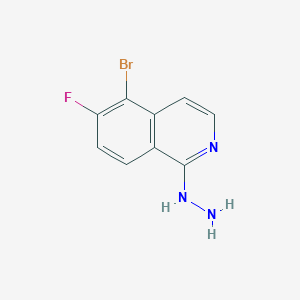
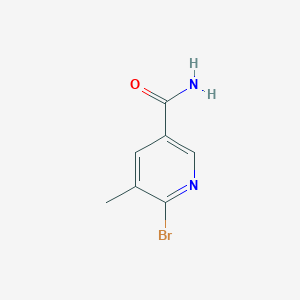
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

